![molecular formula C18H16N6O2S B11191336 1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide](/img/structure/B11191336.png)
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is a complex organic compound that features multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring, which is a key component of the compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and have similar chemical properties.
Pyridine Derivatives: Compounds containing the pyridine ring exhibit similar reactivity and applications.
Thiophene Derivatives: These compounds are known for their electronic properties and are used in materials science.
Uniqueness
1-[4-(3-ETHYL-1,2,4-OXADIAZOL-5-YL)PYRIDIN-2-YL]-N-[(THIOPHEN-2-YL)METHYL]-1H-IMIDAZOLE-4-CARBOXAMIDE is unique due to its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C18H16N6O2S |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(thiophen-2-ylmethyl)imidazole-4-carboxamide |
InChI |
InChI=1S/C18H16N6O2S/c1-2-15-22-18(26-23-15)12-5-6-19-16(8-12)24-10-14(21-11-24)17(25)20-9-13-4-3-7-27-13/h3-8,10-11H,2,9H2,1H3,(H,20,25) |
InChI Key |
QOXLKOIZQARISB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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